(S)-2-Methyl-3-phenyl-2,3-dihydro-1,2-benzisothiazole, 1,1-dioxide
Overview
Description
(S)-2-Methyl-3-phenyl-2,3-dihydro-1,2-benzisothiazole, 1,1-dioxide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of benzisothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. The presence of the chiral center at the 2-position adds to its stereochemical complexity, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methyl-3-phenyl-2,3-dihydro-1,2-benzisothiazole, 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzenesulfonamide with a suitable aldehyde or ketone, followed by cyclization in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalytic systems to enhance reaction rates and selectivity. The choice of solvents, catalysts, and purification techniques are optimized to achieve high purity and yield, making the process economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Methyl-3-phenyl-2,3-dihydro-1,2-benzisothiazole, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the sulfone group to a sulfide or thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the heterocyclic nitrogen.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles such as amines or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups onto the aromatic ring or the heterocyclic nitrogen.
Scientific Research Applications
(S)-2-Methyl-3-phenyl-2,3-dihydro-1,2-benzisothiazole, 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (S)-2-Methyl-3-phenyl-2,3-dihydro-1,2-benzisothiazole, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of neurotransmitter systems.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzisothiazoles and related heterocycles, such as:
- 2-Methylbenzisothiazole
- 3-Phenylbenzisothiazole
- 2,3-Dihydrobenzisothiazole
Uniqueness
What sets (S)-2-Methyl-3-phenyl-2,3-dihydro-1,2-benzisothiazole, 1,1-dioxide apart is its unique combination of structural features, including the chiral center and the sulfone group. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(3S)-2-methyl-3-phenyl-3H-1,2-benzothiazole 1,1-dioxide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-15-14(11-7-3-2-4-8-11)12-9-5-6-10-13(12)18(15,16)17/h2-10,14H,1H3/t14-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNGSEVTQKWXCT-AWEZNQCLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=CC=CC=C2S1(=O)=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H](C2=CC=CC=C2S1(=O)=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180299 | |
Record name | 1,2-Benzisothiazole, 2,3-dihydro-2-methyl-3-phenyl-, 1,1-dioxide, (3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40180299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
256220-98-1 | |
Record name | 1,2-Benzisothiazole, 2,3-dihydro-2-methyl-3-phenyl-, 1,1-dioxide, (3S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256220981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzisothiazole, 2,3-dihydro-2-methyl-3-phenyl-, 1,1-dioxide, (3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40180299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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